noscapine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

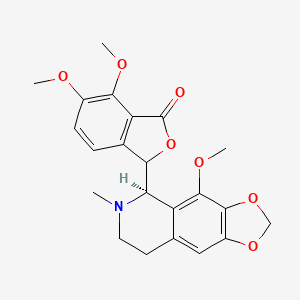

6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a complex organic compound with a unique structure that includes methoxy groups, a dioxolo ring, and an isoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of noscapine involves multiple steps, starting from simpler organic molecules. The key steps typically include:

Formation of the Isoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Dioxolo Ring: This step involves the cyclization of a dihydroxy compound with formaldehyde under acidic conditions.

Final Coupling: The final step involves coupling the isoquinoline moiety with the isobenzofuranone structure, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups or further oxidation to carbonyl compounds.

Reduction: Reduction reactions can target the isoquinoline moiety, potentially converting it to a tetrahydroisoquinoline structure.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

Oxidation: Hydroxylated or carbonyl derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Noscapine has been extensively studied for its ability to inhibit tumor growth across various cancer types. Its mechanism involves interference with microtubule dynamics, which is crucial for cell division.

Key Findings

- Glioblastoma : this compound has shown significant efficacy in inhibiting the proliferation of glioma cells. In vitro studies demonstrated an IC50 of 100 µM against rat C6 glioma cells. In vivo studies indicated that daily oral administration (300 mg/kg) significantly reduced tumor volume in immunodeficient mice with implanted glioblastomas without causing toxicity to surrounding tissues .

- Breast Cancer : Research indicates that this compound induces apoptosis in breast cancer cells by disrupting the cell cycle at the G2/M phase. A derivative, 9-chloro-noscapine, exhibited even greater potency, reducing tumor growth in xenograft models and prolonging survival without significant side effects .

- Osteosarcoma : this compound has been shown to suppress proliferation and invasion of osteosarcoma cells by inducing cell cycle arrest and apoptosis. The compound significantly decreased the invasion potential of MG63 and U2OS cells in a dose-dependent manner .

Neurological Applications

This compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological conditions.

Stroke Treatment

A study evaluated this compound's effects on patients with massive ischemic stroke. Although no statistically significant differences were found between treatment and control groups regarding mortality rates, a clinically relevant 16% reduction in mortality was observed among this compound recipients, suggesting its potential as a bradykinin antagonist to improve outcomes post-stroke .

Other Therapeutic Applications

- Cough Suppression : this compound remains effective as an antitussive agent. Recent studies indicate that it may be slightly more effective than diphenhydramine in relieving cough symptoms associated with respiratory conditions like COVID-19 .

- Polycystic Ovary Syndrome : Emerging research suggests that this compound may help manage symptoms associated with polycystic ovary syndrome, although further studies are required to establish this application definitively .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The dioxolo ring and isoquinoline moiety are likely key structural features that contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Noscapine: A naturally occurring isoquinoline alkaloid with similar structural features.

Papaverine: Another isoquinoline alkaloid with vasodilatory properties.

Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Uniqueness

What sets this compound apart is its combination of methoxy groups, dioxolo ring, and isoquinoline moiety, which together confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel |

C22H23NO7 |

|---|---|

Molekulargewicht |

413.4 g/mol |

IUPAC-Name |

6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?/m1/s1 |

InChI-Schlüssel |

AKNNEGZIBPJZJG-QNSVNVJESA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Isomerische SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Kanonische SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.